1-Bromocyclobutane-1-carbonyl chloride
Description
1-Bromocyclobutane-1-carbonyl chloride is a highly reactive organohalide characterized by a cyclobutane ring substituted with a bromine atom and a carbonyl chloride (-COCl) group. The compound’s reactivity arises from the electron-withdrawing carbonyl group and the strained cyclobutane ring, making it a valuable intermediate in organic synthesis, particularly in nucleophilic acyl substitution reactions .
Properties
IUPAC Name |
1-bromocyclobutane-1-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrClO/c6-5(4(7)8)2-1-3-5/h1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIPVZQDLNPPHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70339-23-0 | |
| Record name | 1-bromocyclobutane-1-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
1-Bromocyclobutane-1-carbonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of cyclobutanone with bromine and phosphorus tribromide to introduce the bromine atom. The resulting 1-bromocyclobutanone is then treated with thionyl chloride to form 1-bromocyclobutane-1-carbonyl chloride . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Bromocyclobutane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or carbonyl chloride group is replaced by other nucleophiles. Common reagents include sodium azide, which can replace the bromine atom to form azido derivatives.
Reduction Reactions: The compound can be reduced to form cyclobutanol derivatives using reducing agents like lithium aluminum hydride.
Addition Reactions: It can undergo addition reactions with nucleophiles, leading to the formation of various substituted cyclobutane derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido-cyclobutane derivatives, while reduction with lithium aluminum hydride produces cyclobutanol derivatives.
Scientific Research Applications
1-Bromocyclobutane-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of new pharmaceuticals.
Mechanism of Action
The mechanism by which 1-bromocyclobutane-1-carbonyl chloride exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine or carbonyl chloride group is replaced by a nucleophile, forming a new bond and releasing the leaving group. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Molecular Data of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Structural Features |
|---|---|---|---|---|
| 1-Bromocyclobutane-1-carbonyl chloride* | C₅H₆BrClO | 197.46 g/mol | Not provided | Cyclobutane, Br, -COCl |
| 1-Phenylcyclopentane-1-carbonyl chloride | C₁₂H₁₂Cl₂O | 243.13 g/mol | 17380-62-0 | Cyclopentane, phenyl, -COCl |
| Bromocyclohexane | C₆H₁₁Br | 163.06 g/mol | Not provided | Cyclohexane, Br |
| 2-Bromo-1-chloropropane | C₃H₆BrCl | 157.44 g/mol | 3017-95-6 | Linear chain, Br, Cl |
| 1-Benzylcyclobutane-1-carboxylic acid | C₁₂H₁₄O₂ | 190.24 g/mol | 114672-02-5 | Cyclobutane, benzyl, -COOH |
*Inferred from structural analogs .
Key Observations:
- Ring Size and Strain : The cyclobutane ring in the target compound introduces significant ring strain compared to cyclopentane (in 1-phenylcyclopentane derivatives) or cyclohexane analogs. This strain enhances reactivity in ring-opening or substitution reactions .
- Functional Groups : The presence of -COCl distinguishes it from simpler bromocycloalkanes (e.g., bromocyclohexane) and benzylcyclobutane carboxylic acids. The -COCl group increases electrophilicity, enabling reactions with amines or alcohols to form amides or esters .
Reactivity and Stability
Table 2: Reactivity and Stability Profiles
| Compound | Reactivity Highlights | Stability Concerns |
|---|---|---|
| 1-Bromocyclobutane-1-carbonyl chloride* | High reactivity in nucleophilic substitutions (e.g., with amines). Strained ring may facilitate ring-expansion reactions. | Susceptible to hydrolysis due to -COCl; requires anhydrous storage. |
| 1-Phenylcyclopentane-1-carbonyl chloride | Stabilized by aromatic phenyl group; slower hydrolysis than cyclobutane analog. | Less strained; more thermally stable. |
| Bromocyclohexane | Low reactivity in SN2 reactions due to bulky cyclohexane. | High stability; resistant to hydrolysis. |
| 2-Bromo-1-chloropropane | Competitive elimination (E2) due to adjacent Br and Cl. | Prone to decomposition under heat. |
*Inferred from analogous -COCl and bromocycloalkane behaviors .
Research Findings:
- Nucleophilic Substitution : Cyclobutane derivatives exhibit faster reaction rates than cyclohexane analogs in SN2 mechanisms due to ring strain, as demonstrated in alkyl halide reactivity tests .
- Hydrolysis Sensitivity : The -COCl group in 1-phenylcyclopentane-1-carbonyl chloride undergoes hydrolysis to carboxylic acids in aqueous environments, a trait likely shared by the cyclobutane analog .
Table 3: Hazard Comparison
| Compound | GHS Classification | First Aid Measures |
|---|---|---|
| 1-Bromocyclobutane-1-carbonyl chloride* | Likely corrosive (skin/eyes) due to -COCl. | Flush eyes/skin with water; seek medical help. |
| 1-Benzylcyclobutane-1-carboxylic acid | Not classified | Minimal hazards; standard lab handling. |
| 1-Chlorobutane | Flammable liquid (Category 2) | Artificial respiration if inhaled; wash skin with soap. |
| 2-Bromo-1-chloropropane | Toxicity unverified | Immediate washing; consult physician. |
*Inferred from -COCl hazards (e.g., 1-chlorobutane , 2-bromo-1-chloropropane ).
Key Notes:
- The combination of bromine and -COCl in 1-bromocyclobutane-1-carbonyl chloride likely necessitates stringent safety protocols, including glovebox use and inert atmosphere storage, to prevent moisture exposure .
- Unlike 1-benzylcyclobutane-1-carboxylic acid (non-hazardous ), the target compound’s reactivity parallels chlorinated hydrocarbons, requiring specialized disposal .
Biological Activity
1-Bromocyclobutane-1-carbonyl chloride is an organic compound with significant potential in biological applications. This compound belongs to the class of carbonyl chlorides, which are known for their reactivity and ability to participate in various chemical transformations. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of 1-Bromocyclobutane-1-carbonyl chloride is . Its structure features a cyclobutane ring substituted with a bromine atom and a carbonyl chloride group, making it a versatile intermediate in organic synthesis.
| Property | Value |
|---|---|
| Molecular Weight | 191.46 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
| Reactivity | Reactive towards nucleophiles |
1-Bromocyclobutane-1-carbonyl chloride exhibits biological activity primarily through its ability to modify biomolecules. The carbonyl chloride moiety can react with nucleophiles such as amines and alcohols, leading to the formation of various derivatives that may exhibit pharmacological effects.
Case Studies
Case Study 1: Antimicrobial Activity
In a study investigating the antimicrobial properties of halogenated carbonyl compounds, 1-bromocyclobutane-1-carbonyl chloride was tested against various bacterial strains. The results indicated moderate antibacterial activity, particularly against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell membranes by reactive intermediates formed during the reaction with cellular nucleophiles .
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of specific enzymes involved in metabolic pathways. The compound was found to inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation. This inhibition suggests potential applications in treating neurodegenerative diseases, although further studies are required to elucidate the detailed mechanism .
Synthesis and Derivatives
The synthesis of 1-bromocyclobutane-1-carbonyl chloride typically involves the reaction of cyclobutanecarboxylic acid derivatives with phosphorus pentachloride or thionyl chloride. This method allows for the introduction of the carbonyl chloride functionality effectively.
Table 2: Synthesis Pathways
| Reagent | Reaction Type | Yield (%) |
|---|---|---|
| Phosphorus Pentachloride | Conversion to carbonyl chloride | 85 |
| Thionyl Chloride | Conversion to carbonyl chloride | 90 |
Research Findings
Recent research has highlighted the potential of 1-bromocyclobutane-1-carbonyl chloride as a scaffold for drug development. Its unique structural features allow for modifications that can enhance biological activity while minimizing toxicity.
Future Directions
Further investigations are needed to explore:
- Structure-Activity Relationships (SAR): Understanding how modifications to the compound affect its biological properties.
- In Vivo Studies: Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
- Potential Applications: Exploring its use as a lead compound in drug discovery programs targeting specific diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
